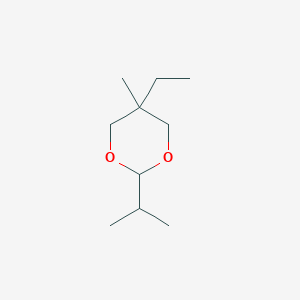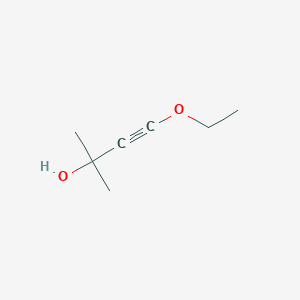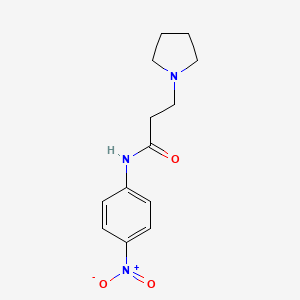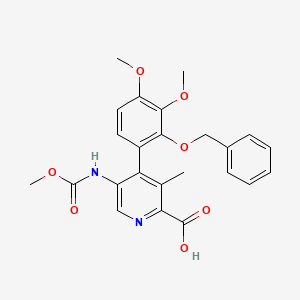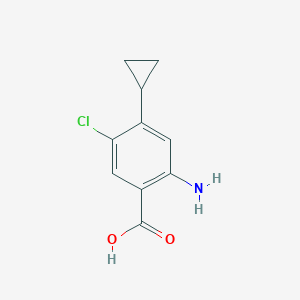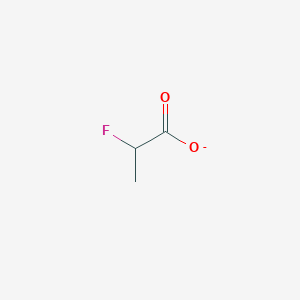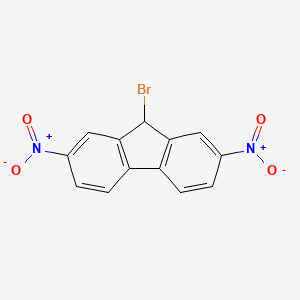
9-Bromo-2,7-dinitro-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2,7-dinitro-9h-fluorene is a chemical compound with the molecular formula C13H7BrN2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and nitro groups at specific positions on the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dinitro-9h-fluorene typically involves the bromination and nitration of fluorene derivatives. One common method includes the bromination of fluorene to introduce the bromine atom at the 9-position, followed by nitration to add nitro groups at the 2 and 7 positions. The reaction conditions often involve the use of bromine or brominating agents and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromo-2,7-dinitro-9h-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines in polar solvents.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include diamino-fluorene derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido-fluorene or amino-fluorene derivatives.
Aplicaciones Científicas De Investigación
9-Bromo-2,7-dinitro-9h-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism by which 9-Bromo-2,7-dinitro-9h-fluorene exerts its effects depends on its chemical structure. The bromine and nitro groups influence the compound’s reactivity and interaction with other molecules. In biological systems, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to molecular targets .
Comparación Con Compuestos Similares
2,7-Dibromo-9h-fluorene: Similar in structure but lacks nitro groups, affecting its reactivity and applications.
2,7-Dinitro-9h-fluorene: Lacks the bromine atom, leading to different chemical properties and uses.
9-Bromo-2,7-diamino-9h-fluorene: Contains amino groups instead of nitro groups, resulting in distinct biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
32501-46-5 |
|---|---|
Fórmula molecular |
C13H7BrN2O4 |
Peso molecular |
335.11 g/mol |
Nombre IUPAC |
9-bromo-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H |
Clave InChI |
DGXANLYIVNNSON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

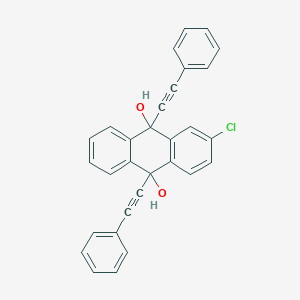
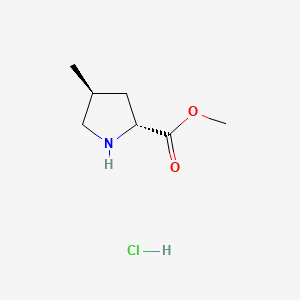
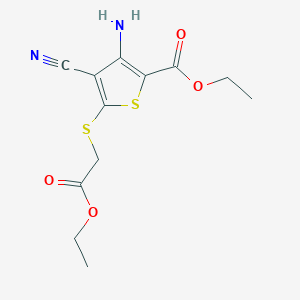
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)

